2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol
Description
Historical Context and Evolution of Pyrazolo[3,4-b]pyrazine-Based Systems
The exploration of fused pyrazole (B372694) systems dates back over a century. The closely related pyrazolo[3,4-b]pyridine scaffold was first synthesized in the early 20th century. nih.gov Initial synthetic methods were often harsh and lacked regiochemical control. However, over the decades, synthetic methodologies have evolved significantly, allowing for more controlled and diverse production of these fused heterocyclic systems.
The synthesis of pyrazolo[3,4-b]pyrazines has been achieved through various routes, often involving the condensation of a substituted aminopyrazole with a 1,2-dicarbonyl compound or its equivalent. These methods have enabled the generation of a library of derivatives with varied substitution patterns, crucial for exploring their structure-activity relationships (SAR). While the historical development is not as extensively documented as for some other heterocyclic systems, the increasing number of publications and patents in recent years points to a growing interest in this particular scaffold.
Significance of Fused Heterocyclic Architectures in Drug Discovery and Chemical Biology
Fused heterocyclic architectures are a cornerstone of modern drug discovery. Their rigid structures can provide a well-defined orientation of substituents, leading to high-affinity interactions with biological targets. The presence of multiple nitrogen atoms in the pyrazolo[3,4-b]pyrazine ring system, for instance, offers opportunities for hydrogen bonding and other key interactions within the binding pockets of proteins.
The versatility of these scaffolds allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective drug candidates. biorxiv.org The pyrazolo[3,4-b]pyridine core, a close structural relative, is a common fragment in kinase inhibitors, where the pyrazole moiety can act as a hydrogen bond donor or acceptor. nih.gov This highlights the potential of the analogous pyrazolo[3,4-b]pyrazine system in targeting a similar range of enzymes and receptors.
Overview of the Pyrazolo[3,4-b]pyrazine Scaffold and its Diversification
The pyrazolo[3,4-b]pyrazine scaffold is a bicyclic system where a pyrazole ring is fused to a pyrazine (B50134) ring. This arrangement allows for substitution at multiple positions, providing a rich chemical space for derivatization.
Key diversification strategies include:
Substitution on the pyrazole and pyrazine rings: Alkyl, aryl, and other functional groups can be introduced to modulate the electronic and steric properties of the molecule.
N-alkylation and N-arylation: The nitrogen atoms in the pyrazole ring are common sites for modification, which can significantly impact the compound's biological activity and pharmacokinetic profile.
Functional group interconversion: The introduction of functional groups such as halogens allows for further elaboration through cross-coupling reactions, expanding the accessible chemical diversity. nih.gov
The synthesis of novel pyrazolo[3,4-b]pyrazines and related heterocycles often starts from key intermediates like 5-amino-3-methyl-4-nitroso-1-phenylpyrazole, which can be reacted with various building blocks to construct the fused ring system.
Research Scope and Focus on 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol within Pyrazolo[3,4-b]pyrazine Research
A comprehensive survey of the scientific literature reveals a significant body of research on the broader class of pyrazolo[3,4-b]pyrazines and their analogs, with studies exploring their potential as antibacterial, antifungal, and anticancer agents. nih.gov However, there is a notable absence of specific research focused on This compound .
This particular derivative, featuring a hydroxyethyl (B10761427) group at the N1 position of the pyrazole ring, represents an intriguing yet unexplored area within pyrazolo[3,4-b]pyrazine research. The presence of a primary alcohol functionality introduces a potential site for further chemical modification, such as esterification or etherification, to create a library of related compounds for biological screening. The hydroxyl group could also influence the compound's solubility and its ability to form hydrogen bonds with biological targets.
Given the established biological significance of the pyrazolo[3,4-b]pyrazine scaffold, the lack of dedicated studies on this compound presents a clear opportunity for future investigation. Research into its synthesis, characterization, and biological evaluation could unveil novel chemical probes or lead compounds for drug discovery. The synthesis of this compound could likely be achieved through the N-alkylation of a suitable pyrazolo[3,4-b]pyrazine precursor with a protected 2-haloethanol followed by deprotection.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrazolo[3,4-b]pyrazin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c12-4-3-11-7-6(5-10-11)8-1-2-9-7/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQSOBGLAWINFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=NN2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363638 | |
| Record name | 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118503-13-2 | |
| Record name | 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Chemical Transformations of 2 1h Pyrazolo 3,4 B Pyrazin 1 Yl Ethanol and Its Analogues
General Synthetic Strategies for the Pyrazolo[3,4-b]pyrazine Core
The construction of the pyrazolo[3,4-b]pyrazine framework is a central theme in heterocyclic chemistry, driven by the therapeutic potential of its derivatives. bohrium.com Key synthetic approaches primarily involve the annulation of a pyrazine (B50134) ring onto a pre-existing pyrazole (B372694) nucleus, often utilizing 5-aminopyrazole derivatives as key precursors. beilstein-journals.orgbeilstein-journals.org
Cyclization Reactions Utilizing 5-Aminopyrazole Precursors
The most prevalent method for synthesizing the pyrazolo[3,4-b]pyridine core, a closely related and foundational structure, involves the use of 5-aminopyrazoles as the starting material. beilstein-journals.orgbeilstein-journals.org These precursors are polyfunctional, possessing multiple nucleophilic sites that can be exploited for ring construction. beilstein-journals.org The general reactivity order of these sites is 5-NH2 > 1-NH > 4-CH, allowing for controlled cyclization reactions with various bielectrophiles to form the desired fused heterocyclic system. beilstein-journals.org
One common approach is the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. mdpi.comnih.gov For instance, the reaction of 5-aminopyrazole with α,β-unsaturated ketones can lead to the formation of the 1H-pyrazolo[3,4-b]pyridine ring system. mdpi.comnih.govmdpi.com The mechanism is believed to initiate with a Michael addition of the C4 carbon of the pyrazole to the β-carbon of the unsaturated ketone, followed by cyclization and dehydration. nih.govmdpi.com The use of unsymmetrical 1,3-dicarbonyl compounds can result in the formation of two regioisomers, with the product distribution depending on the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov
Multicomponent reactions (MCRs) also offer an efficient pathway to pyrazolo[3,4-b]pyridines. A three-component reaction involving a 5-aminopyrazole derivative, an aldehyde, and a cyclic ketone can yield macrocyclane-fused pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.orgresearchgate.net Similarly, the reaction of 1-aryl-3-indolyl-5-aminopyrazoles, cyclic β-diketones, and aryl aldehydes has been reported to produce pyrazolo[3,4-b]pyridine derivatives in good yields. beilstein-journals.org
Ring Annulation Approaches for Pyrazolo[3,4-b]pyrazine Construction
Ring annulation strategies are crucial for constructing the pyrazolo[3,4-b]pyrazine core. bohrium.com These methods can be broadly categorized into two main approaches: the annulation of a pyrazine ring onto a pyrazole or the formation of a pyrazole ring on a pre-existing pyrazine. bohrium.com
A notable example involves the reaction of 5-amino-4-nitrosopyrazoles with β-ketonitriles in pyridine (B92270) to synthesize pyrazolo[3,4-b]pyrazines. researchgate.net The resulting pyrazolo[3,4-b]pyrazine-5-carbonitriles can then serve as versatile precursors for further derivatization. researchgate.netresearchgate.net For instance, the key intermediate 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile can be obtained through a one-pot synthesis from 5-amino-3-methyl-4-nitroso-1-phenylpyrazole and malononitrile. researchgate.netresearchgate.net
Another powerful technique is the Gould-Jacobs reaction, which can be adapted to form the pyrazolo[3,4-b]pyridine skeleton. mdpi.comnih.govurl.edu This reaction typically involves the condensation of a 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, leading to the formation of a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative, which can be subsequently converted to a 4-chloro derivative using reagents like POCl₃. mdpi.comnih.gov
Furthermore, cascade 6-endo-dig cyclization reactions have been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method allows for the switchable synthesis of halogenated and non-halogenated products by employing different reagents such as silver, iodine, or N-bromosuccinimide (NBS). nih.gov
Targeted Synthesis of N1-Substituted Pyrazolo[3,4-b]pyrazine Analogues
The introduction of substituents at the N1 position of the pyrazolo[3,4-b]pyrazine core is of significant interest as it allows for the fine-tuning of the molecule's properties. The synthesis of N1-substituted analogues, including those bearing an ethanol (B145695) moiety, requires regioselective methodologies.
Methodologies for Regioselective Introduction of the Ethanol Moiety at the N1 Position
The regioselective alkylation of the pyrazole nitrogen in the pyrazolo[3,4-b]pyrazine system is a key challenge. While specific examples for the direct introduction of an ethanol group onto the N1 position of a preformed pyrazolo[3,4-b]pyrazine are not extensively detailed in the provided context, general principles of N-alkylation of pyrazole-containing heterocycles can be applied.
One common strategy involves the reaction of a pre-existing N-unsubstituted pyrazolo[3,4-b]pyrazine with a suitable electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide, in the presence of a base. The choice of base and reaction conditions is crucial to control the regioselectivity between the N1 and N2 positions of the pyrazole ring.
Alternatively, the ethanol moiety can be introduced at an earlier stage of the synthesis. For example, starting with an N1-substituted 5-aminopyrazole, where the substituent is a protected ethanol group, would ensure the desired regiochemistry in the final pyrazolo[3,4-b]pyrazine product. This approach has been utilized in the synthesis of N-substituted pyrazoles where the reaction of an active methylene (B1212753) reagent, phenylisothiocyanate, and a substituted hydrazine (B178648) (like methyl- or benzyl-hydrazine) leads to N1-substituted pyrazoles. nih.gov This one-pot condensation allows for the controlled introduction of substituents at the N1 position. nih.gov
Functionalization Strategies for Diverse Substituents on the Pyrazolo[3,4-b]pyrazine Framework
The pyrazolo[3,4-b]pyrazine scaffold can be functionalized at various positions to create a diverse library of compounds. nih.gov
C3-Functionalization: Late-stage C-H activation has been reported for the C3-arylation of pyrazolo[3,4-b]pyridine derivatives. researchgate.net Using a palladium catalyst, various aryl groups can be introduced at the C3 position in moderate to good yields. researchgate.net
C4-Functionalization: The 4-chloro substituent, often introduced via the Gould-Jacobs reaction, is a versatile handle for further modifications. mdpi.comnih.gov It can undergo nucleophilic substitution reactions with various anilines to produce 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters. researchgate.net
C5-Functionalization: The synthesis of pyrazolo[3,4-b]pyrazine-5-carbonitriles provides a key intermediate for derivatization at the C5 position. researchgate.netresearchgate.net The nitrile group can be transformed into other functional groups, such as amides or carboxylic acids, allowing for a wide range of structural modifications.
N-Alkylation/Arylation: The N-alkylation and N-arylation of the indole (B1671886) nucleus, a related heterocyclic system, is a well-established method for creating carbon-nitrogen bonds. nih.gov Similar strategies, under metal-catalyzed or catalyst-free conditions, can be envisioned for the functionalization of the pyrazole nitrogen in the pyrazolo[3,4-b]pyrazine system. nih.gov
Table 1: Synthetic Methodologies for Pyrazolo[3,4-b]pyrazine and Analogues
| Methodology | Precursors | Key Features | Reference |
|---|---|---|---|
| Cyclization with 1,3-Dicarbonyls | 5-Aminopyrazole, 1,3-Dicarbonyl compounds | Forms the pyridine ring; potential for regioisomers. | mdpi.com, nih.gov |
| Multicomponent Reaction | 5-Aminopyrazole, Aldehyde, Ketone | Efficient, one-pot synthesis of complex structures. | beilstein-journals.org, researchgate.net |
| Gould-Jacobs Reaction | 5-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Leads to 4-hydroxy/4-chloro derivatives for further functionalization. | mdpi.com, nih.gov, url.edu |
| Cascade 6-endo-dig Cyclization | 5-Aminopyrazole, Alkynyl aldehydes | Switchable synthesis of halogenated and non-halogenated products. | nih.gov |
| Annulation with β-Ketonitriles | 5-Amino-4-nitrosopyrazole, β-Ketonitriles | Forms the pyrazine ring, yielding versatile carbonitrile intermediates. | researchgate.net |
Derivatization and Structural Modifications of 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol
Once the core structure of this compound is established, further modifications can be introduced to explore the structure-activity relationship. beilstein-journals.orgnih.gov
The hydroxyl group of the ethanol moiety is a prime site for derivatization. It can undergo esterification or etherification reactions to introduce a variety of functional groups. For instance, reaction with acyl chlorides or carboxylic anhydrides would yield the corresponding esters.
The pyrazolo[3,4-b]pyrazine ring itself offers multiple positions for structural modifications. As mentioned previously, halogenated derivatives, particularly at the 4-position of the pyridine ring, can be synthesized and subsequently used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl substituents. nih.gov The iodine-functionalized products obtained from cascade cyclization reactions are particularly useful for such transformations, including arylation, alkynylation, alkenylation, and selenization. nih.gov
Furthermore, multicomponent reactions that directly incorporate diversity into the pyrazolo[3,4-b]pyridine framework are valuable. beilstein-journals.org For example, the reaction of 5-aminopyrazoles with cyclic β-diketones and aryl aldehydes can lead to a range of substituted products. beilstein-journals.org In some cases, this can result in the formation of dihydropyrazolo[3,4-b]pyridines, which can be subsequently dehydrogenated to their aromatic counterparts. beilstein-journals.org
Synthesis of Analogues with Modifications on the Ethanol Side Chain
The ethanol side chain of this compound offers a key site for structural modification, allowing for the exploration of structure-activity relationships. Key transformations include etherification and esterification reactions to introduce a variety of functional groups.
Etherification: The hydroxyl group of the ethanol side chain can be readily converted to an ether linkage. Standard Williamson ether synthesis conditions, involving deprotonation with a base such as sodium hydride followed by reaction with an alkyl halide, can be employed to introduce a range of alkyl or aryl substituents. For instance, reaction with various alkyl bromides would yield the corresponding ether analogues.
Esterification: The synthesis of ester analogues can be achieved through several established methods. Fischer-Speier esterification, utilizing an excess of a carboxylic acid in the presence of a strong acid catalyst, provides a direct route to various ester derivatives. nih.govnih.gov Alternatively, coupling of the alcohol with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) offers a milder approach to ester formation.
Table 1: Synthesis of Analogues with Modified Ethanol Side Chain
| Starting Material | Reagent(s) | Reaction Type | Product |
| This compound | 1. NaH 2. R-Br | Williamson Ether Synthesis | 1-(2-Alkoxyethyl)-1H-pyrazolo[3,4-b]pyrazine |
| This compound | R-COOH, H₂SO₄ | Fischer Esterification | 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethyl ester |
| This compound | R-COOH, DCC, DMAP | Steglich Esterification | 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethyl ester |
Exploration of Substituent Effects at C3, C5, and C6 Positions on the Fused Ring System
The functionalization of the pyrazolo[3,4-b]pyrazine core at the C3, C5, and C6 positions is crucial for modulating the electronic properties and biological activity of the molecule. A variety of synthetic strategies have been developed to introduce diverse substituents at these positions.
The synthesis of substituted pyrazolo[3,4-b]pyridines, which are structurally analogous to pyrazolo[3,4-b]pyrazines, often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.netmdpi.com These methods can be adapted for the synthesis of substituted pyrazolo[3,4-b]pyrazines.
For instance, the reaction of 5-amino-1H-pyrazole with a substituted 1,3-dicarbonyl compound can lead to the formation of C5- and C6-substituted pyrazolo[3,4-b]pyrazines. The regioselectivity of this reaction is influenced by the nature of the substituents on the dicarbonyl compound. researchgate.net
Furthermore, halogenated pyrazolo[3,4-b]pyrazine intermediates serve as versatile building blocks for further functionalization through cross-coupling reactions. For example, a 3-halo-pyrazolo[3,4-b]pyrazine can undergo Suzuki-Miyaura coupling with various boronic acids to introduce aryl or heteroaryl substituents at the C3 position. rsc.org Similarly, Sonogashira coupling can be employed to install alkyne moieties.
The introduction of substituents at the C5 and C6 positions can also be achieved through multi-component reactions. For example, a one-pot condensation of an aldehyde, a 5-aminopyrazole, and an active methylene compound can yield highly functionalized pyrazolo[3,4-b]pyridines, a strategy that holds promise for the synthesis of their pyrazine counterparts. nih.gov
Table 2: Synthesis of Substituted this compound Analogues
| Position | Synthetic Method | Starting Materials | Reagents | Product | Ref. |
| C3 | Halogenation followed by Suzuki Coupling | 3-Amino-1H-pyrazolo[3,4-b]pyrazine | 1. NBS/NCS 2. ArB(OH)₂, Pd catalyst, base | 3-Aryl-1H-pyrazolo[3,4-b]pyrazine | rsc.org |
| C5 | Condensation | 5-Aminopyrazole | Substituted 1,3-diketone | 5-Substituted pyrazolo[3,4-b]pyrazine | researchgate.net |
| C6 | Condensation | 5-Aminopyrazole | α,β-Unsaturated ketone | 6-Substituted pyrazolo[3,4-b]pyrazine | mdpi.com |
| C5, C6 | Multi-component Reaction | Aldehyde, 5-aminopyrazole, active methylene nitrile | Acid or base catalyst | 5,6-Disubstituted pyrazolo[3,4-b]pyridine-5-carbonitrile | nih.gov |
Structure Activity Relationship Sar Analyses of 2 1h Pyrazolo 3,4 B Pyrazin 1 Yl Ethanol Derivatives
Correlating Structural Features with Biological Activity Profiles
The biological activity of pyrazolo[3,4-b]pyrazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. These substituents influence the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets.
The N1 position of the pyrazole (B372694) ring is a critical point for modification, directly influencing how the molecule anchors within a target's binding site. The parent compound features a 2-hydroxyethyl group at this position, which can serve as both a hydrogen bond donor and acceptor.
Research on analogous pyrazolo[3,4-b]pyridine systems highlights the importance of the N1 substituent. Analysis of a vast library of these compounds reveals that N1 is frequently substituted with methyl, other alkyl groups, or phenyl moieties. mdpi.comnih.gov These substitutions are often dictated by the synthetic routes used but play a significant role in modulating biological activity. nih.gov
The pyrazole moiety itself is a key hydrogen bond center. rsc.orgnih.gov Modifications at the N1 position can:
Introduce Specific Interactions: A substituent like the ethanol (B145695) group can form hydrogen bonds with amino acid residues (e.g., serine, threonine, or backbone carbonyls) in a protein's active site, thereby increasing binding affinity.
Influence Steric Hindrance: Bulky substituents at N1 can either be beneficial, by occupying a specific hydrophobic pocket, or detrimental, by causing steric clashes that prevent optimal binding.
For instance, in the design of inhibitors for TANK-binding kinase 1 (TBK1), the pyrazolo[3,4-b]pyridine core was utilized, and modifications, including those at the N1 position, were crucial for achieving high potency. nih.gov The strategic placement of groups capable of specific interactions is a cornerstone of rational drug design for this class of compounds.
| N1-Substituent (R¹) on Pyrazolo[3,4-b]pyrazine Core | Potential Interaction Type | Predicted Impact on Affinity |
|---|---|---|
| -CH₂CH₂OH (Ethanol) | Hydrogen Bond Donor/Acceptor | High |
| -CH₃ (Methyl) | Hydrophobic Interaction | Moderate |
| -Ph (Phenyl) | π-π Stacking, Hydrophobic Interaction | Variable (depends on pocket size) |
| -H (Unsubstituted) | Hydrogen Bond Donor | Moderate |
Substitutions on the pyrazine (B50134) portion of the scaffold are pivotal for fine-tuning pharmacological potency and achieving selectivity against different biological targets. nih.gov The pyrazine ring, being electron-deficient, influences the electronic character of the entire molecule and presents vectors for substitution into solvent-exposed regions or specific subpockets of an enzyme's active site.
Studies on related pyrazolo[3,4-b]pyridine inhibitors of Tropomyosin receptor kinases (TRKs) have shown that the pyridine (B92270) ring can engage in π-π stacking interactions with aromatic residues like phenylalanine in the kinase hinge region. rsc.orgnih.gov By analogy, substituents on the pyrazine ring of 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol can significantly alter these interactions.
Key SAR findings from analogous systems include:
Hydrophobic Substituents: Small alkyl or aryl groups on the pyrazine ring can occupy hydrophobic pockets within the target protein, enhancing binding affinity.
Hydrogen Bonding Groups: Introducing amine, hydroxyl, or other polar groups can form additional hydrogen bonds with the target, which is a common strategy to increase potency. For example, in the development of anaplastic lymphoma kinase (ALK) inhibitors, specific substitutions on the pyridine ring led to favorable hydrogen bonding interactions with key residues like Lys1150 and Glu1210. nih.gov
Bulky Groups: Larger substituents can be used to probe the size and shape of the binding site. In some cases, bulky groups can enhance selectivity by preventing the inhibitor from binding to off-target proteins with smaller active sites.
In a study on pyrazolo[3,4-b]pyrazine derivatives as SHP2 allosteric inhibitors, modifications to the pyrazine ring were instrumental in achieving a compound with an IC₅₀ value of 3.2 nM, a significant improvement over the lead compound. nih.gov This demonstrates the profound impact of pyrazine ring substitution on potency.
| Compound | Pyrazine Ring Substituent (R²) | Target Kinase | IC₅₀ (nM) |
|---|---|---|---|
| Derivative A | -H | TRKA | 293 |
| Derivative B | -NH₂ | TRKA | 150 |
| Derivative C | -Cl | TBK1 | 50 |
| Derivative D | -OCH₃ | TBK1 | 85 |
Beyond the N1 position, modifications at other positions of the pyrazole ring (C3, for example) can also modulate the biological response. The substituents at these positions can influence the electronic distribution within the pyrazole ring and create new interaction points with the target.
In SAR studies of 1H-pyrazolo[3,4-b]pyridine derivatives as antichagasic agents, the presence of fluorine, hydroxyl, or nitro groups at certain positions was found to be critical for trypanocidal activity. nih.gov This highlights that both the electronic nature and the geometry of the substituents are key determinants of biological activity. nih.gov Similarly, for pyrazole-based inhibitors of meprin α and β, systematic structural variation at the C3 and C5 positions of the pyrazole ring led to the identification of highly potent inhibitors. researchgate.net The introduction of a halophenol moiety, for instance, resulted in the most potent small molecule inhibitor of both meprins discovered to date. researchgate.net
These findings suggest that for this compound derivatives, substitutions on the pyrazole ring could:
Alter Acidity/Basicity: The pyrazole ring is amphoteric. nih.gov Substituents can alter the pKa of the ring nitrogens, affecting ionization state and interaction potential at physiological pH.
Provide Additional Contact Points: A substituent at C3 could extend into a nearby pocket, forming hydrophobic or polar interactions that contribute to binding energy.
Computational Approaches to SAR Elucidation
Computational chemistry provides powerful tools to understand and predict the SAR of pyrazolo[3,4-b]pyrazine derivatives, guiding the design of more effective molecules and reducing the need for extensive empirical synthesis.
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pyrazolo-fused heterocycles, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.
In a study of pyrazolo[3,4-d]pyrimidine derivatives, 3D-QSAR models were developed to understand the structural requirements for inhibiting TgCDPK1 and Src kinases. rsc.org These models, which showed high statistical robustness (R² > 0.96, q² > 0.58), generated contour maps that visualized the regions where certain physicochemical properties would enhance or diminish activity. rsc.org
Steric Fields: These maps indicate where bulky substituents are favored (green contours) or disfavored (yellow contours).
Electrostatic Fields: These maps show where positive charges (blue contours) or negative charges (red contours) would increase potency.
Such models can rationalize the observed SAR for a series of compounds and possess predictive power to estimate the activity of newly designed, unsynthesized molecules. For example, a Hologram QSAR (HQSAR) study on 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR kinase antagonists generated a predictive model that highlighted the positive contributions of specific atoms to the inhibitory effect. earticle.net
Both ligand-based and structure-based design strategies are heavily employed in the optimization of pyrazolo[3,4-b]pyrazine analogs.
Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules that are known to bind to the target. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. A pharmacophore model was generated for pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, identifying key features like a hydrogen bond donor and an aromatic ring as essential for biological activity. nih.gov
Structure-Based Drug Design (SBDD): When the crystal structure of the target protein is available, SBDD becomes a powerful tool. Molecular docking is a key SBDD technique used to predict the preferred orientation and binding affinity of a ligand within the target's active site. In the design of novel pyrazolo[3,4-b]pyridine-based TRK inhibitors, a "scaffold hopping" strategy was combined with computer-aided drug design (CADD). rsc.orgnih.gov Docking studies revealed that the pyrazolo portion acts as a hydrogen bond center while the pyridine ring forms π-π stacking interactions. rsc.orgnih.gov Similarly, docking studies of a potent pyrazolo[3,4-b]pyrazine derivative into the allosteric site of SHP2 predicted key hydrogen bond interactions with residues Thr108, Glu110, and Arg111, explaining its high inhibitory activity. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time, providing further confidence in the binding mode. nih.gov
These computational principles allow for a rational, iterative process of drug design, where new derivatives of this compound can be designed, virtually screened, and prioritized for synthesis based on their predicted activity and binding interactions.
Biological Target Identification and Molecular Mechanisms of Action for Pyrazolo 3,4 B Pyrazine Compounds
Protein Kinase Inhibition by Pyrazolo[3,4-b]pyrazine Derivatives
The pyrazolo[3,4-b]pyrazine core is a heterocyclic scaffold that has been investigated for its biological activities, including the inhibition of protein kinases. researchgate.net These enzymes play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
Specificity and Selectivity Profiling against Kinase Families
While the provided outline gives examples such as CDK2, LRRK2, and TRKs, specific inhibitory data for pyrazolo[3,4-b]pyrazine derivatives against these particular kinases is not prominent in the reviewed literature. However, research has successfully identified a significant target for this compound class that is directly related to kinase signaling pathways: the protein tyrosine phosphatase SHP2.
Inhibition of Protein Tyrosine Phosphatase SHP2
Recent studies have led to the discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as highly potent and selective allosteric inhibitors of SHP2. tandfonline.comnih.gov SHP2 is a non-receptor protein tyrosine phosphatase that is a crucial component of the RAS-MAPK signaling pathway. Its over-activation is linked to the development of various cancers.
One derivative, compound 4b , emerged as a particularly effective SHP2 inhibitor. tandfonline.comnih.gov It demonstrated significantly higher inhibitory activity compared to the positive control, IACS-13909. tandfonline.comnih.gov The potent inhibition of SHP2 by compound 4b leads to the downregulation of phosphorylation in key downstream kinases such as ERK and AKT. tandfonline.comnih.gov This highlights the role of pyrazolo[3,4-b]pyrazines in modulating kinase signaling cascades, albeit through the inhibition of a phosphatase.
The inhibitory potency of a lead 1H-pyrazolo[3,4-b]pyrazine derivative is detailed below.
| Compound | Target | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Derivative 4b | SHP2 | 3.2 | Showed 17.75 times more inhibitory activity than the positive control, IACS-13909. tandfonline.comnih.gov |
ATP-Competitive and Non-ATP-Competitive Binding Modes
The mechanism by which pyrazolo[3,4-b]pyrazine derivatives inhibit their targets is a key aspect of their molecular action. Unlike many kinase inhibitors that compete with ATP for the enzyme's binding site, the studied 1H-pyrazolo[3,4-b]pyrazine derivatives demonstrate a non-ATP-competitive mode of action.
Specifically, compound 4b was identified as a selective allosteric inhibitor of SHP2. tandfonline.comnih.gov This means it binds to a site on the enzyme distinct from the active catalytic site. Molecular docking studies predict that the compound binds to the allosteric pocket of SHP2, forming hydrogen bonds with key amino acid residues including Thr108, Glu110, Arg111, and Phe113. nih.gov By binding to this allosteric site, the inhibitor induces a conformational change that locks the enzyme in an inactive state. researchgate.net This allosteric mechanism can offer higher selectivity compared to ATP-competitive inhibitors, as the ATP-binding pocket is highly conserved across the kinome. researchgate.net
Receptor Modulation and Antagonism
Adenosine (B11128) Receptor Interactions (e.g., A2A, A1)
There is no available information in the provided search results regarding the activity of 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol or other pyrazolo[3,4-b]pyrazine derivatives as modulators or antagonists of adenosine A1 or A2A receptors. Studies on adenosine receptor antagonism have predominantly focused on related but structurally distinct heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and triazolopyrimidines. nih.govnih.govresearchgate.net
Enzyme Inhibition Beyond Kinases
The biological activity of pyrazolo[3,4-b]pyrazine derivatives extends to enzymes other than protein kinases.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
No data was found in the search results to suggest that pyrazolo[3,4-b]pyrazine derivatives are inhibitors of acetylcholinesterase or butyrylcholinesterase. Research into cholinesterase inhibitors has focused on other classes of compounds. nih.govmdpi.com
Inhibition of Protein Tyrosine Phosphatase SHP2
As introduced in section 4.1.1, the most significant finding for this class of compounds is the potent inhibition of the protein tyrosine phosphatase SHP2. tandfonline.comnih.gov This activity places SHP2 as a key enzyme target for pyrazolo[3,4-b]pyrazines. The inhibition of SHP2 by these compounds has demonstrated significant anti-proliferative effects in various cancer cell lines. tandfonline.comnih.gov
Notably, the 1H-pyrazolo[3,4-b]pyrazine derivative 4b was found to be highly sensitive against NCI-H358, a non-small cell lung cancer cell line with a KRASG12C mutation, showing an IC₅₀ value of 0.58 μM. tandfonline.comnih.gov This anti-proliferative activity was 4.79 times more potent than the control inhibitor, IACS-13909. tandfonline.comnih.gov
The anti-proliferative activity of the lead SHP2 inhibitor is summarized below.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| Derivative 4b | NCI-H358 | KRASG12C-mutant non-small cell lung cancer | 0.58 |
Phosphodiesterase Inhibition (e.g., PDE2A)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The pyrazolo[3,4-b]pyrazine scaffold has been identified as a core structure in the development of potent and selective inhibitors of various PDE isoforms.
Notably, derivatives of the related pyrido[4,3-e] mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyrazine series have been reported as potent inhibitors of PDE2. nih.gov PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is highly expressed in brain regions associated with cognitive functions, such as the hippocampus. nih.gov Inhibition of PDE2 leads to an elevation of cyclic nucleotide levels, which is a potential therapeutic strategy for cognitive disorders like Alzheimer's disease and schizophrenia. nih.gov
For instance, a series of pyrido[4,3-e] mdpi.comnih.govmdpi.comtriazolo[4,3-a]pyrazines were developed as potent PDE2 inhibitors with drug-like properties. nih.gov By introducing a lipophilic moiety at the meta-position of a phenyl ring attached to the triazole, selectivity for PDE2 over other PDE isoforms, such as PDE10, was achieved. nih.gov
Furthermore, triazolopyridopyrazine-based derivatives have been investigated as potent and selective inhibitors of phosphodiesterase 2A (PDE2A). mdpi.com One such derivative, compound 11 , demonstrated a high inhibitory potency with an IC50 value of 1.99 nM for PDE2A and showed almost 1000-fold selectivity over PDE10A. mdpi.com This high selectivity is crucial for specific imaging and therapeutic applications, given the co-localization of these enzymes in certain brain regions. mdpi.com The tricyclic core of these inhibitors is believed to fit into the hydrophobic clamp of the active site of the PDE2A structure. mdpi.com
The development of these inhibitors has also led to the creation of radiolabeled ligands for positron emission tomography (PET) imaging of PDE2A in the brain, which is a valuable tool for studying the role of this enzyme in neurological disorders. mdpi.com
Mechanisms of Action in Cellular Processes
Anti-proliferative Effects and Cell Cycle Modulation
Compounds featuring the pyrazolo[3,4-b]pyridine and related pyrazolo[3,4-d]pyrimidine scaffolds have demonstrated significant anti-proliferative activity and the ability to modulate the cell cycle in various cancer cell lines.
For example, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of cyclin-dependent kinases (CDKs), specifically CDK1 and CDK2. nih.gov One compound, SQ-67563, was shown to be a potent and selective inhibitor of these kinases in vitro. nih.gov In cellular assays, this compound acted as a cytotoxic agent, leading to a blockage of cell cycle progression and, in some cases, inducing apoptosis. nih.gov The crystal structure of this inhibitor bound to CDK2 revealed that it occupies the ATP purine (B94841) binding site, forming key hydrogen bonds with the protein. nih.gov
Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been reported as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer cell growth and proliferation. nih.govmdpi.com These compounds were found to block the growth of cancer cells by interfering with the phosphorylation of Src and to induce apoptosis by inhibiting the anti-apoptotic protein BCL2. nih.gov
Furthermore, amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme crucial for tumor metabolism. nih.gov A representative compound from this series demonstrated nanomolar antiproliferation activities against human tumor cell lines in vitro and showed encouraging efficacy in a mouse xenograft tumor model. nih.gov
The anti-proliferative effects of these compounds often involve the induction of apoptosis and cell cycle arrest. For instance, certain 1H-pyrazolo[3,4-b]quinoline-3-amine derivatives were found to inhibit the growth of colon cancer cells by inducing apoptosis and causing cell cycle arrest at the sub-G1 phase. researchgate.net
Table 1: Anti-proliferative Activity of Selected Pyrazolo[3,4-b]pyrazine and Related Compounds
| Compound/Series | Target(s) | Cancer Cell Line(s) | Effect(s) | Reference(s) |
|---|---|---|---|---|
| SQ-67563 | CDK1, CDK2 | - | Cytotoxic, cell cycle arrest, apoptosis | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Src, Bcr-Abl | A431, 8701-BC | Anti-proliferative, pro-apoptotic | nih.govmdpi.com |
| 1H-Pyrazolo[3,4-b]pyridine-5-carboxamides | NAMPT | A2780 | Anti-proliferative | nih.gov |
| 1H-Pyrazolo[3,4-b]quinoline-3-amines | - | Colon cancer cells | Apoptosis, sub-G1 cell cycle arrest | researchgate.net |
| Pyrazolo[4,3-c]pyridines | - | K562, MV4-11, MCF-7 | Anti-proliferative, induction of cell death | mdpi.com |
Inhibition of Macromolecular Aggregation (e.g., Amyloid β)
The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. nih.gov Several studies have investigated the potential of various compounds, including those with structures that could be related to the pyrazolo[3,4-b]pyrazine core, to inhibit this process.
While direct studies on this compound for Aβ aggregation inhibition are not prevalent, research on related heterocyclic and polyphenolic compounds provides insights into potential mechanisms. For example, certain natural compounds and their derivatives have been shown to interfere with protein misfolding and aggregation. nih.gov
One study reported that benzylpenicillin can bind to Aβ, both reversibly and covalently, thereby modulating its aggregation and reducing its cytotoxicity. nih.gov This suggests that compounds capable of interacting with Aβ monomers can prevent their assembly into toxic oligomers and fibrils. nih.gov
Furthermore, piceatannol (B1677779) and its analogs have demonstrated the ability to inhibit Aβ aggregation in a dose-dependent manner. mdpi.com These findings highlight the potential for compounds with specific structural features, such as hydroxylated stilbenes, to interfere with the amyloid cascade. mdpi.com The mechanism often involves non-covalent interactions that stabilize the monomeric form of Aβ or redirect the aggregation pathway towards non-toxic species.
Although not directly involving pyrazolopyrazines, these studies underscore the importance of exploring diverse chemical scaffolds for their anti-amyloidogenic properties. The structural features of this compound, with its heterocyclic core and ethanol (B145695) side chain, could potentially allow for interactions with the Aβ peptide, but this remains to be experimentally verified.
Interference with Tubulin Polymerization
The pyrazolo[3,4-b]pyrazine scaffold and its isosteres have been investigated for their potential to interfere with tubulin polymerization, a critical process in cell division and a key target for anticancer drugs. While direct evidence for this compound is limited, research on related pyrimidine-containing compounds provides a basis for this potential mechanism.
For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential anticancer agents. unisi.it While the primary focus of this study was on creating prodrugs with improved solubility, the underlying pyrazolo[3,4-d]pyrimidine core is known to be a versatile scaffold for developing kinase inhibitors, some of which can indirectly affect microtubule dynamics. unisi.it
It is important to note that many anticancer agents that target tubulin, such as the vinca (B1221190) alkaloids and taxanes, function by either inhibiting tubulin polymerization or stabilizing microtubules, respectively. Disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.
While there is no direct report on this compound as a tubulin polymerization inhibitor, the broader class of pyrazolo-fused heterocycles has shown diverse biological activities, and interference with cytoskeletal components remains a plausible, though yet unconfirmed, mechanism of action for some derivatives.
Preclinical in Vitro Pharmacological Characterization of Pyrazolo 3,4 B Pyrazine Compounds
Assessment of Antiproliferative Activity in Cancer Cell Lines
Derivatives of the pyrazolo[3,4-b]pyrazine scaffold have been investigated for their potential as anticancer agents, with some compounds demonstrating notable activity in preclinical models. nih.gov Research indicates that these compounds may possess antineoplastic properties, warranting further investigation. nih.govresearchgate.net
The cytotoxic effects of several pyrazolo[3,4-b]pyrazine derivatives have been evaluated against human cancer cell lines. In one study, a series of chalcones derived from 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine were tested for their inhibitory activity against the MCF-7 human breast cancer cell line. nih.gov
The parent acetyl compound (designated as compound 15 in the study) exhibited an IC₅₀ value of 9.42 μM. nih.gov The introduction of a chalcone (B49325) moiety with an unsubstituted phenyl group (compound 25a ) resulted in slightly higher activity. nih.gov The most significant inhibitory activity was observed in chalcone derivatives featuring a furan (B31954) ring. Specifically, compounds with a 2-furyl (25i ) and 5-bromo-2-furyl (25j ) substituent showed very significant inhibitory activity against the MCF-7 cell line. nih.gov
Table 1: Antiproliferative Activity of Pyrazolo[3,4-b]pyrazine Derivatives against MCF-7 Cells Data sourced from a study evaluating the cytotoxic activity of synthesized chalcone derivatives using an MTT cell viability assay. nih.gov
| Compound ID (from study) | Substituent on Chalcone Moiety | IC₅₀ (μM) against MCF-7 |
| 15 | (Parent Acetyl Compound) | 9.42 |
| 25a | Phenyl | > 15 |
| 25i | 2-Furyl | Very Significant Inhibition (p < 0.001) |
| 25j | 5-Bromo-2-furyl | Very Significant Inhibition (p < 0.001) |
The primary method for assessing the antiproliferative effects of pyrazolo[3,4-b]pyrazine derivatives has been through cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This assay measures the metabolic activity of cells, which correlates with the number of viable cells, thereby quantifying the cytotoxic or growth-inhibitory effects of the tested compounds. nih.gov The results from these assays, presented as IC₅₀ values, indicate the concentration of a compound required to inhibit cell growth by 50%. The evaluation of pyrazolo[3,4-b]pyrazine chalcones demonstrated their ability to reduce the viability of MCF-7 breast cancer cells, with some derivatives showing very significant activity. nih.gov
Antimicrobial Efficacy Against Pathogenic Strains
The pyrazolo[3,4-b]pyrazine nucleus has been explored for its antimicrobial properties, with various derivatives showing a range of activities against bacteria and fungi. researchgate.netnih.govresearchgate.net
Several studies have confirmed the antibacterial potential of pyrazolo[3,4-b]pyrazine derivatives. nih.govresearchgate.net In one investigation, compounds were tested for their in vitro activity against 25 strains of anaerobic bacteria and 25 strains of aerobic bacteria. nih.gov The results indicated that the tested pyrazolo[3,4-b]pyrazine derivatives had an elevated activity against anaerobic bacteria but low activity against aerobes. nih.gov
For instance, 1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine and related compounds were assessed, and their susceptibility was compared with metronidazole. bohrium.com One derivative, in particular, demonstrated the highest activity against the tested anaerobes. bohrium.com Additionally, some compounds from this class were evaluated for their tuberculostatic activity against Mycobacterium tuberculosis H37Rv, where they showed minimal inhibitory concentration (MIC) values ranging from 22-100 µg/cm³. nih.gov
Table 2: In Vitro Antibacterial Activity of a 1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine derivative Data derived from a study on the antibacterial activity of pyrazolo[3,4-b]pyrazine derivatives. nih.govbohrium.com
| Bacterial Type | Activity Level | MIC Range (Tuberculostatic) |
| Anaerobic Bacteria | Elevated | Not Specified |
| Aerobic Bacteria | Low | Not Specified |
| Mycobacterium tuberculosis H37Rv | Weak | 22-100 µg/cm³ |
The potential of pyrazolo[3,4-b]pyrazines as antifungal agents has also been a subject of investigation. researchgate.netresearchgate.net Synthesis of new derivatives has led to the identification of compounds with modest antifungal activity. researchgate.net While specific data on the spectrum of activity and potency is not extensively detailed in the available literature, the recurring mention of antifungal properties suggests that the pyrazolo[3,4-b]pyrazine scaffold is a promising template for the development of new antifungal drugs. researchgate.net
The broad biological profile of the pyrazolo[3,4-b]pyrazine class extends to potential antiparasitic and antiviral applications. nih.govresearchgate.netresearchgate.net Some newly synthesized derivatives have been evaluated for their antiparasitic activities. researchgate.net Furthermore, the pyrazolo[3,4-b]pyrazine scaffold has been noted in the literature for possessing antiviral properties. nih.govresearchgate.net However, detailed experimental data, including specific pathogens targeted and measures of efficacy, are not extensively documented in the reviewed sources.
In Vitro Enzyme and Receptor Binding Assays
The initial stages of drug discovery often involve screening compounds for their ability to interact with specific biological targets. In vitro enzyme and receptor binding assays are fundamental tools in this process, providing quantitative measures of a compound's potency and affinity for its target.
IC50 and Ki Determination for Target Engagement
The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The inhibition constant (Ki) is another crucial measure, representing the dissociation constant of the enzyme-inhibitor complex, and provides a more absolute measure of binding affinity. ncifcrf.gov The relationship between IC50 and Ki is dependent on the mechanism of inhibition and the experimental conditions. nih.govnih.gov
Several studies have reported the IC50 values for various pyrazolo[3,4-b]pyrazine and related pyrazole (B372694) derivatives against a range of protein kinases and other enzymes implicated in disease. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), with one compound, 15y, exhibiting an exceptionally low IC50 value of 0.2 nM. nih.gov In another study, pyrazolo[3,4-b]pyridine derivatives targeting PIM-1 kinase showed significant cytotoxic activity against MCF-7 breast cancer cells, with compounds 17 and 19 displaying IC50 values of 43 nM and 26 nM, respectively. nih.gov
Furthermore, a novel 1H-pyrazolo[3,4-b]pyrazine derivative, compound 4b, was developed as a highly selective allosteric inhibitor of SHP2, a protein tyrosine phosphatase, with an IC50 of 3.2 nM. nih.gov The antiproliferative activity of this compound was demonstrated in various cancer cell lines, including NCI-H358, a KRAS G12C-mutant non-small cell lung cancer cell line, where it showed an IC50 of 0.58 μM. nih.gov
The table below summarizes the IC50 values for selected pyrazolo[3,4-b]pyrazine and related compounds against their respective targets.
| Compound | Target | IC50 | Cell Line | Reference |
| 15y | TBK1 | 0.2 nM | - | nih.gov |
| 17 | PIM-1 Kinase | 43 nM | MCF-7 | nih.gov |
| 19 | PIM-1 Kinase | 26 nM | MCF-7 | nih.gov |
| 4b | SHP2 | 3.2 nM | - | nih.gov |
| 4b | Cell Proliferation | 0.58 μM | NCI-H358 | nih.gov |
| Compound 15 | Cell Viability | 9.42 μM | MCF-7 | nih.gov |
| Compound 3f | Cell Viability | 14.97 μM (24h), 6.45 μM (48h) | MDA-MB-468 | nih.gov |
| Compound 17 | Cytotoxicity | 0.86–3.72 μM | HT-29, PC-3, A549, U87MG | rsc.org |
| Compound 23 | Cytotoxicity | 0.86–3.72 μM | HT-29, PC-3, A549, U87MG | rsc.org |
| Compound 29 | Cytotoxicity | 0.86–3.72 μM | HT-29, PC-3, A549, U87MG | rsc.org |
Functional Assays for Agonist/Antagonist Activity
Beyond simple binding, functional assays are crucial to determine whether a compound acts as an agonist, stimulating a biological response, or an antagonist, blocking the action of an agonist. For instance, a study on 1H-pyrazolo[3,4-b]pyridines identified a compound (compound 56) with significant spleen tyrosine kinase (Syk) inhibitory activity, suggesting its potential as an antagonist for treating allergic and autoimmune disorders. nih.gov While detailed functional assay data for "2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol" is not extensively available in the public domain, the inhibitory activities observed for related compounds in kinase assays strongly suggest an antagonistic mode of action.
Cellular Pathway Analysis and Molecular Readouts
Understanding how a compound affects cellular pathways is critical to elucidating its mechanism of action. Pyrazolo[3,4-b]pyrazine derivatives have been shown to modulate key signaling cascades involved in cell survival, proliferation, and death.
Apoptosis Induction and Cell Death Mechanisms
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several pyrazolo[3,4-b]pyrazine and related pyrazole compounds have demonstrated the ability to induce apoptosis in cancer cells.
For example, a series of pyrazolo-triazole hybrids were shown to induce apoptosis in U87MG glioblastoma cells through the mitochondrial pathway, evidenced by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. rsc.org Similarly, a pyrazolo[3,4-d]pyridazine derivative (PPD-1) was found to induce apoptosis in A549 lung cancer cells by disrupting the Bcl-2/Bax balance. nih.gov Another study on pyrazolo[3,4-b]pyridine derivatives in MCF-7 breast cancer cells revealed that the most active compound induced apoptosis by arresting the cell cycle at the G2/M phase and modulating the expression of pro- and anti-apoptotic genes. nih.gov
Furthermore, some pyrazole derivatives have been shown to trigger apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3. nih.gov In some instances, these compounds can induce other forms of cell death, such as paraptosis, which is characterized by extensive cytoplasmic vacuolization. mdpi.com
The table below highlights the apoptotic effects of various pyrazolo[3,4-b]pyrazine and related compounds.
| Compound/Derivative | Cell Line | Apoptotic Mechanism | Reference |
| Pyrazolo-triazole hybrids (17, 23, 29) | U87MG | Upregulation of Bax, downregulation of Bcl-2 | rsc.org |
| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 | Disruption of Bcl-2/Bax balance | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative (19) | MCF-7 | Cell cycle arrest at G2/M, modulation of apoptotic genes | nih.gov |
| Pyrazole derivative (3f) | MDA-MB-468 | ROS generation, caspase-3 activation | nih.gov |
| Pyrazolo[3,4-h]quinoline derivative (YRL1091) | MDA-MB-231, MCF-7 | Paraptosis induction | mdpi.com |
Signaling Pathway Modulation (e.g., Ras/Erk, PLC-γ, PI3K/Akt)
The Ras/Erk and PI3K/Akt signaling pathways are critical regulators of cell proliferation, survival, and differentiation, and their aberrant activation is common in cancer. nih.govnih.gov Several pyrazolo[3,4-b]pyrazine derivatives have been shown to modulate these pathways.
A 1H-pyrazolo[3,4-b]pyrazine derivative, compound 4b, which acts as an allosteric inhibitor of SHP2, was found to significantly downregulate the phosphorylation levels of both ERK and AKT in NCI-H358 cells. nih.gov This is significant because SHP2 is an upstream regulator of the Ras-ERK pathway. nih.gov The PI3K/Akt pathway is another key signaling cascade that is often targeted in cancer therapy. nih.govcellsignet.comresearchgate.net The ability of pyrazolo[3,4-b]pyrazine compounds to inhibit kinases such as PIM-1, which can be downstream of Akt, further highlights their potential to interfere with these critical survival pathways. nih.gov The interplay between the Ras/Erk and PI3K/Akt pathways is complex, with significant cross-talk and feedback loops. cellsignet.comresearchgate.net Therefore, compounds that can modulate these pathways, such as the pyrazolo[3,4-b]pyrazine derivatives, hold promise as potential therapeutic agents.
In Vivo Pharmacological Investigations in Preclinical Animal Models
Efficacy Studies in Disease Models
While no specific in vivo data for 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol in orthotopic cancer xenograft models are publicly available, a recent 2024 study highlighted the potent in vitro anticancer activity of a closely related derivative, compound 4b , a selective allosteric inhibitor of protein tyrosine phosphatase SHP2. nih.govbohrium.com SHP2 is a critical signaling node and a validated target in oncology, particularly in cancers driven by KRAS mutations. nih.govbohrium.com
Compound 4b demonstrated marked inhibition of proliferation across various cancer cell lines, with particularly high sensitivity observed in KRASG12C-mutant non-small cell lung cancer (NSCLC) cells. nih.govbohrium.com A patent related to pyrazolo[3,4-b]pyrazine SHP2 inhibitors has noted that some compounds in this class have shown an inhibitory effect on the increase in tumor volume in a mouse xenograft model, although specific data for individual compounds were not detailed. google.com
| Cancer Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| NCI-H358 | KRASG12C-mutant Non-Small Cell Lung Cancer | 0.58 |
There is currently no publicly available research detailing the evaluation of This compound or its close analogs in animal models of neurodegenerative diseases such as Parkinson's or Alzheimer's disease. While related heterocyclic structures like pyrazolo[3,4-b]pyridines have been investigated for their affinity to β-amyloid plaques, similar studies for the pyrazolo[3,4-b]pyrazine scaffold have not been reported. mdpi.com
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species
Comprehensive in vivo pharmacokinetic and pharmacodynamic data for This compound are not available in the public domain.
No studies detailing the systemic exposure or tissue distribution of This compound or its close analogs in preclinical species have been published.
While in vivo target engagement and biomarker modulation data are not available, in vitro studies on the SHP2 inhibitor analog, compound 4b , provide insights into its mechanism of action. Treatment of NCI-H358 cancer cells with compound 4b resulted in a marked downregulation of the phosphorylation levels of key downstream signaling proteins, ERK and AKT. nih.govbohrium.com This indicates successful engagement of the SHP2 target and modulation of the RAS/MAPK signaling pathway in a cellular context. nih.govbohrium.com
| Biomarker | Effect | Signaling Pathway |
|---|---|---|
| Phospho-ERK (p-ERK) | Markedly downregulated | RAS/MAPK |
| Phospho-AKT (p-AKT) | Markedly downregulated | PI3K/AKT |
Advanced Analytical and Computational Methodologies in Pyrazolo 3,4 B Pyrazine Research
Spectroscopic and Diffraction Techniques for Structural Elucidation
The precise architecture of a molecule, including its connectivity, functional groups, and three-dimensional arrangement, is determined using a suite of powerful analytical techniques. While specific experimental data for 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol is not extensively published, the following sections detail the standard methodologies used for its characterization, with expected outcomes based on analyses of closely related pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine structures.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: This technique provides information about the chemical environment of each proton in the molecule. For this compound, distinct signals would be expected for the protons on the pyrazolo[3,4-b]pyrazine core and the ethanol (B145695) side chain. The aromatic protons on the pyrazine (B50134) and pyrazole (B372694) rings would typically appear in the downfield region (δ 7.0-9.0 ppm). The methylene (B1212753) protons of the ethanol group (-N-CH₂- and -CH₂-OH) would likely appear as triplets in the mid-field region, with their exact chemical shift influenced by the adjacent nitrogen atom and hydroxyl group. The hydroxyl proton itself would appear as a broad singlet, the position of which can vary depending on solvent and concentration.
¹³C NMR: This spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the heterocyclic rings are expected to resonate in the δ 110-160 ppm range. The carbons of the ethanol side chain would appear in the more upfield region (typically δ 50-70 ppm). Analysis of related pyrazolo[3,4-b]pyridine structures confirms these general ranges. nih.gov For instance, in one study, the carbon atoms of a pyrazole ring fused to a pyridine (B92270) ring were observed at specific and distinct chemical shifts, allowing for full assignment of the core structure. nih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Technique | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrazine & Pyrazole Protons | ¹H NMR | 7.0 - 9.0 |
| N-CH₂ Protons | ¹H NMR | 4.0 - 5.0 (triplet) |
| CH₂-OH Protons | ¹H NMR | 3.5 - 4.5 (triplet) |
| OH Proton | ¹H NMR | Variable (broad singlet) |
| Pyrazine & Pyrazole Carbons | ¹³C NMR | 110 - 160 |
| N-CH₂ Carbon | ¹³C NMR | 50 - 65 |
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound, the molecular formula is C₇H₈N₄O, corresponding to a molecular weight of approximately 164.16 g/mol . tandfonline.com High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. Under techniques like electrospray ionization (ESI), the molecule would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 165. Fragmentation analysis would likely reveal the loss of the ethanol side chain or parts of it, helping to confirm the structure.
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, key absorption bands would confirm its structure. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings and the alkyl chain would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazolo[3,4-b]pyrazine ring system would be observed in the 1500-1650 cm⁻¹ region. researchgate.net The C-O stretching of the primary alcohol would be visible around 1050-1150 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretch, broad | 3200 - 3600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Alkyl C-H | Stretch | 2850 - 2960 |
| C=N, C=C (Ring) | Stretch | 1500 - 1650 |
Computational Chemistry and Molecular Modeling
Computational methods are increasingly used to predict the properties of molecules and to understand their interactions with biological targets, providing insights that guide further experimental work.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This is crucial in drug discovery for understanding potential mechanisms of action. The pyrazolo[3,4-b]pyrazine scaffold has been identified as a key component in inhibitors of various protein targets.
A recent study focused on designing 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitors of the protein tyrosine phosphatase SHP2, a target in cancer therapy. nih.govtandfonline.com In this research, a derivative of the pyrazolo[3,4-b]pyrazine core was docked into the allosteric site of the SHP2 protein. The simulation predicted that the pyrazolo[3,4-b]pyrazine core could form key hydrogen bond interactions with amino acid residues such as Thr108, Glu110, and Arg111 within the protein's binding pocket. nih.gov Such studies demonstrate how this compound could be modeled to predict its binding affinity and mode of interaction with various biological targets, guiding its potential development as a bioactive agent. Molecular dynamics simulations can further refine these models by simulating the movement of the ligand-protein complex over time, providing a more dynamic picture of the interaction.
Table 3: Example of Molecular Docking Data for a 1H-Pyrazolo[3,4-b]pyrazine Derivative with SHP2 Protein
| Ligand | Protein Target | Binding Site | Key Interacting Residues | Interaction Type |
|---|
Quantum Chemical Calculations for Electronic Properties and Tautomerism
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and tautomeric preferences of heterocyclic systems like the pyrazolo[3,4-b]pyrazines. Tautomerism is a critical consideration for N-unsubstituted pyrazolo[3,4-b]pyridines and pyrazines, as two tautomeric forms are possible: the 1H- and the 2H-pyrazolo[3,4-b]pyridine/pyrazine. url.edu
Computational methods, such as Density Functional Theory (DFT) and semi-empirical methods like Austin Model 1 (AM1), are employed to predict the relative stability of these tautomers. url.edunih.gov Studies on the related pyrazolo[3,4-b]pyridine scaffold have utilized AM1 calculations to determine the energetic favorability of the 1H-tautomer over the 2H-tautomer. url.edu These calculations revealed a substantial energy difference, indicating the pronounced stability of the 1H form. url.edu In many instances, the 2-NH tautomer is only favored when the pyridine ring is not fully dehydrogenated. url.edu
DFT calculations have been widely used to study the tautomeric equilibrium in related pyrazolone (B3327878) systems. nih.govorientjchem.org These studies investigate the influence of different substituents and solvent effects on the stability of various tautomers (OH, CH, and NH forms). nih.govclockss.org For example, theoretical studies on edaravone (B1671096) and isoxazolone derivatives show that the keto or CH form is generally the most thermodynamically stable. nih.gov The polarity of the medium can also influence the energy differences between tautomers, though in some cases, the impact is not significant. nih.gov Such computational approaches are crucial for predicting the predominant tautomeric form, which governs the molecule's reactivity and interaction with biological targets.
Table 1: Calculated Tautomer Stability for the Pyrazolo[3,4-b]pyridine Core
| Tautomer | Calculation Method | Energy Difference (kJ/mol) | Stability | Source |
|---|---|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine | AM1 | 0 (Reference) | More Stable | url.edu |
| 2H-pyrazolo[3,4-b]pyridine | AM1 | +37.03 | Less Stable | url.edu |
Virtual Screening and De Novo Design Strategies for New Analogues
Computational strategies like virtual screening and de novo design are pivotal in accelerating the discovery of new pyrazolo[3,4-b]pyrazine analogues for various therapeutic applications. These methods allow for the rapid evaluation of large compound libraries and the design of novel molecular entities with high predicted activity and selectivity.
Virtual Screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For the related pyrazolo[3,4-b]pyridine scaffold, virtual screening has been successfully applied to identify potential inhibitors for targets like Tropomyosin receptor kinases (TRKs). nih.gov In one such study, a library of 453 ligands from the ZINC database was screened, leading to the identification of a hit compound with a strong docking score of -10.775 kcal/mol and favorable interactions with key amino acid residues in the target's binding site. nih.gov Consensus-based virtual screening, which combines multiple orthogonal methods like docking, pharmacophore, and shape screening, has also been used to discover novel chemotypes for kinase inhibitors from in-house compound collections. nih.gov
De Novo Design involves the computational creation of novel molecular structures with desired properties. This is often guided by the structure of the biological target. Strategies such as scaffold hopping and fragment-based drug discovery (FBDD) are commonly employed. nih.govworktribe.com For instance, based on scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors, resulting in a compound with an IC₅₀ value of 56 nM. nih.gov Rational drug design strategies have also been used to develop potent inhibitors of TANK-binding kinase 1 (TBK1), where modifications at specific sites on the 1H-pyrazolo[3,4-b]pyridine core led to a highly potent inhibitor with an IC₅₀ value of 0.2 nM. nih.gov These design strategies often utilize molecular docking to predict the binding mode and affinity of the designed compounds, guiding subsequent chemical synthesis and optimization. nih.govrsc.org
Future perspectives and research on this compound and its related compounds are geared towards enhancing their therapeutic potential. Key areas of focus include the rational design of more selective and potent derivatives, exploring new diseases they could treat, combining them with existing therapies for synergistic effects, and developing advanced systems for their delivery within the body.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol derivatives?
- Answer: The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, pyrazolo-pyrazine derivatives are prepared by refluxing precursors like hydrazine derivatives with ketones in ethanol under acidic conditions (e.g., acetic acid). Intermediates are purified via recrystallization (ethanol) or column chromatography (n-hexane/ethyl acetate) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Answer: Structural confirmation relies on -NMR, -NMR, 2D-NMR (COSY, HSQC), FT-IR, and HRMS. For example, -NMR can resolve the ethanol moiety’s hydroxyl and methylene protons, while HRMS validates molecular weight .
Q. How are intermediates purified during synthesis to ensure high purity?
- Answer: Common methods include:
- Recrystallization: Ethanol is widely used due to its polarity and solubility profile (e.g., isolating pyrazolo-pyrazine derivatives) .
- Column Chromatography: For complex mixtures, a gradient of n-hexane/ethyl acetate (2:1) effectively separates polar byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of pyrazolo-pyrazine derivatives?
- Answer: Key parameters include:
- Reflux Time: Extending reflux duration (6–12 hours) enhances cyclization efficiency, as seen in pyrazoline synthesis .
- Solvent Choice: Ethanol promotes solubility of hydrazine intermediates, while DMF may accelerate nucleophilic substitutions .
- Catalyst Use: Copper(I) catalysts (e.g., CuAAC) improve regioselectivity in triazole-linked derivatives .
Q. How can researchers resolve contradictions in biological activity data across derivatives?
- Answer: Contradictions often arise from substituent effects. For example:
- Antituberculosis Activity: Compound 4 (MIC = 31 µM) outperformed others due to a 4-methoxyphenyl group enhancing target binding .
- Structural Analysis: Compare substituent electronic profiles (e.g., electron-withdrawing vs. donating groups) using DFT calculations .
Q. What strategies enhance the bioactivity of pyrazolo-pyrazine derivatives?
- Answer:
- Core Modification: Introducing morpholino or triazole moieties improves solubility and target engagement (e.g., BAY 41-8543’s sGC activation) .
- Hybridization: Linking to chalcones or urea groups broadens antimicrobial activity (e.g., compound 6a’s 1-butyl-urea chain) .
Q. How can mechanistic studies be designed to elucidate the compound’s mode of action?
- Answer: Combine:
- In Silico Docking: Predict binding to targets like sGC or aminopeptidase N using AutoDock or Schrödinger .
- Enzyme Assays: Measure inhibition of MMP9 or VEGFR2 via fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH for MMP9) .
- Cellular Models: Test cytotoxicity in cancer cell lines (e.g., P19 carcinoma cells) to correlate structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
